1-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-3-amine;hydrochloride
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Overview
Description
1-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-3-amine;hydrochloride typically involves the reaction of 1-methyl-3,5-diaminopyrazole with 2-methyl-5-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce reduced pyrazole derivatives. Substitution reactions can result in a variety of substituted pyrazole compounds.
Scientific Research Applications
1-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3,5-diaminopyrazole
- 2-methyl-5-(trifluoromethyl)benzyl chloride
- 1-methyl-3-(trifluoromethyl)pyrazole
Uniqueness
1-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-3-amine;hydrochloride is unique due to the presence of both a trifluoromethyl group and a pyrazole ring in its structure. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13ClF3N5 |
---|---|
Molecular Weight |
295.69 g/mol |
IUPAC Name |
1-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H12F3N5.ClH/c1-17-4-3-9(16-17)14-6-7-5-8(10(11,12)13)15-18(7)2;/h3-5H,6H2,1-2H3,(H,14,16);1H |
InChI Key |
BYEKMPYOECFTTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC(=NN2C)C(F)(F)F.Cl |
Origin of Product |
United States |
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